molecular formula C8H11N3O B13488492 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

Cat. No.: B13488492
M. Wt: 165.19 g/mol
InChI Key: YPBLLYMCQVVCRH-UHFFFAOYSA-N
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a methyl group at the 5-position and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-10-2-3-11-8(5-10)4-7(6-12)9-11/h4,6H,2-3,5H2,1H3

InChI Key

YPBLLYMCQVVCRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC(=N2)C=O)C1

Origin of Product

United States

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